
Dimethyl 5,5'-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethyl sulfate, nicotinic acid, and various sulfonylating agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining strict quality control standards. Industrial production often utilizes advanced techniques such as flow chemistry and automated synthesis to streamline the process and reduce the risk of contamination.
化学反応の分析
Types of Reactions
Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions can produce more reduced forms of the compound. Substitution reactions often result in the formation of new compounds with different functional groups.
科学的研究の応用
Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions, this compound can help in the development of new materials and chemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition, protein binding, and cellular signaling.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.
作用機序
The mechanism of action of Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular signaling, gene expression, and metabolic pathways, ultimately affecting the biological system’s overall function.
類似化合物との比較
Similar Compounds
Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate: Shares similar structural features and reactivity.
Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate: Another compound with comparable functional groups and applications.
Uniqueness
What sets Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate apart is its specific combination of functional groups, which confer unique reactivity and versatility. This makes it particularly valuable in research and industrial applications where precise control over chemical reactions and interactions is required.
特性
分子式 |
C26H26N4O12S2 |
|---|---|
分子量 |
650.6 g/mol |
IUPAC名 |
methyl 5-[[(2S)-1-[4-[(2S)-2-[(5-methoxycarbonylpyridin-3-yl)sulfonylamino]propanoyl]oxyphenoxy]-1-oxopropan-2-yl]sulfamoyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C26H26N4O12S2/c1-15(29-43(35,36)21-9-17(11-27-13-21)25(33)39-3)23(31)41-19-5-7-20(8-6-19)42-24(32)16(2)30-44(37,38)22-10-18(12-28-14-22)26(34)40-4/h5-16,29-30H,1-4H3/t15-,16-/m0/s1 |
InChIキー |
AERDFRGKDCOLAQ-HOTGVXAUSA-N |
異性体SMILES |
C[C@@H](C(=O)OC1=CC=C(C=C1)OC(=O)[C@H](C)NS(=O)(=O)C2=CN=CC(=C2)C(=O)OC)NS(=O)(=O)C3=CN=CC(=C3)C(=O)OC |
正規SMILES |
CC(C(=O)OC1=CC=C(C=C1)OC(=O)C(C)NS(=O)(=O)C2=CN=CC(=C2)C(=O)OC)NS(=O)(=O)C3=CN=CC(=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


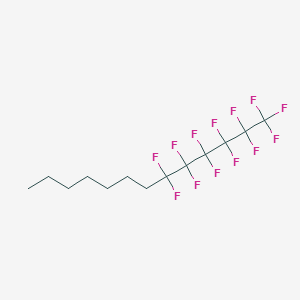
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)

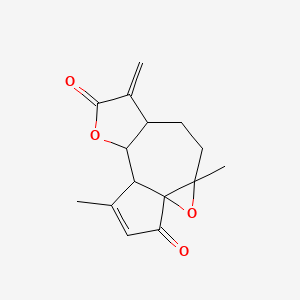

![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)
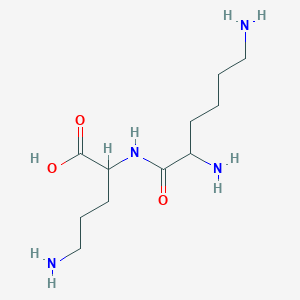
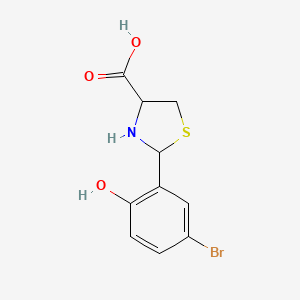
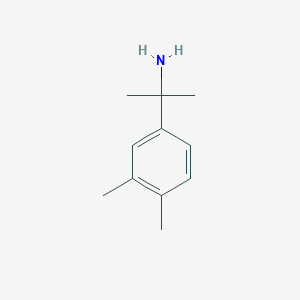
![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)


